methyl 4-cyclopropyl-7-fluoro-6-(4-(m-tolyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
Description
Methyl 4-cyclopropyl-7-fluoro-6-(4-(m-tolyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a heterocyclic compound featuring a benzothiazine core substituted with a cyclopropyl group, a fluorine atom, a piperazine ring linked to an m-tolyl group, and a methyl ester moiety.
Properties
IUPAC Name |
methyl 4-cyclopropyl-7-fluoro-6-[4-(3-methylphenyl)piperazin-1-yl]-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4S/c1-16-4-3-5-18(12-16)26-8-10-27(11-9-26)20-14-21-22(13-19(20)25)33(30,31)23(24(29)32-2)15-28(21)17-6-7-17/h3-5,12-15,17H,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLQLZUIFQHQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC4=C(C=C3F)S(=O)(=O)C(=CN4C5CC5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-cyclopropyl-7-fluoro-6-(4-(m-tolyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a synthetic compound that belongs to the class of thiazine derivatives. This compound exhibits significant biological activity, making it a candidate for various therapeutic applications. Its structure features a piperazine ring, which is often associated with diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈F₁N₂O₃S, with a molecular weight of approximately 471.55 g/mol. The key structural components include:
- Cyclopropyl Group : Enhances lipophilicity and may influence receptor binding.
- Fluorine Atom : Often increases metabolic stability and bioactivity.
- Piperazine Moiety : Known for its role in drug design due to its ability to interact with various biological targets.
Pharmacological Profile
Research indicates that this compound may exhibit a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can interfere with cancer cell proliferation. For instance, derivatives of piperazine have shown enhanced cytotoxic effects against various cancer cell lines, indicating potential for further development in oncology .
- Antimicrobial Properties : The thiazine core is known for its antibacterial and antifungal activities. Compounds in this class have been evaluated for their efficacy against resistant strains of bacteria, suggesting that methyl 4-cyclopropyl-7-fluoro could possess similar properties .
The exact mechanism of action for methyl 4-cyclopropyl-7-fluoro is still under investigation; however, it may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to modulate protein kinase activity, which can affect cell signaling pathways related to growth and survival .
- Interaction with DNA Gyrase : Some piperazine derivatives are predicted to bind effectively to bacterial topoisomerases, disrupting DNA replication and leading to cell death .
In Vitro Studies
A study evaluating the cytotoxicity of various thiazine derivatives revealed that compounds similar to methyl 4-cyclopropyl-7-fluoro exhibited IC₅₀ values ranging from 34 to >100 µM across different tumor models. Notably, these compounds demonstrated significantly higher activity compared to standard treatments like Albendazole (ABZ) in certain assays .
| Compound | IC₅₀ (µM) in MDA-MB 231 | IC₅₀ (µM) in U-87 MG |
|---|---|---|
| Methyl 4-cyclopropyl-7-fluoro | 34.31 | 38.29 |
| Albendazole (ABZ) | 83.1 | 40.59 |
Toxicological Assessments
Further assessments on lactate dehydrogenase (LDH) release indicated that treatment with this compound resulted in significant cellular toxicity at concentrations above 60 µM, corroborating its potential as a therapeutic agent .
Scientific Research Applications
Methyl 4-cyclopropyl-7-fluoro-6-(4-(m-tolyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a complex organic compound with the molecular formula and a molecular weight of 471.55 g/mol. It is categorized as a thiazine derivative, a class of compounds known for diverse biological activities and potential applications in treating various medical conditions. This compound is also classified as a bioactive reagent and potential therapeutic agent, containing functional groups typical of piperazine derivatives and thiazine structures, which are often explored for their pharmacological properties.
Pharmaceutical Research
this compound holds potential applications in pharmaceutical research. Research continues to explore its efficacy and safety profiles in various biological systems to determine its viability as a therapeutic agent. The compound may participate in chemical reactions typical of thiazines and piperazines. Potential reactions include those that would require further empirical studies to elucidate specific pathways, reaction mechanisms, and kinetics.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Technical details regarding specific reaction conditions such as temperature, solvents used, and catalysts are crucial for optimizing yield and purity but are not extensively detailed in the available literature.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on formula C₂₅H₂₇FN₄O₅S.
Key Observations:
- Benzothiazine vs. Dibenzoazepine Cores : The target compound’s benzothiazine 1,1-dioxide core offers greater polarity and metabolic stability compared to dibenzoazepine derivatives, which are bulkier and may exhibit higher lipophilicity .
- Piperazine Substituents: The m-tolyl-piperazine group in the target compound mirrors the pharmacophore of patented dibenzoazepine derivatives (e.g., 3-(4-(11H-dibenzo[b,e][1,4]azepin-6-yl)piperazin-1-yl)propanoic acid), which demonstrate potent H1/5-HT2A receptor modulation for sleep disorders . However, the benzoic acid derivatives (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid) lack the extended aromatic system required for high-affinity receptor binding, limiting their therapeutic utility .
- Functional Groups : The methyl ester in the target compound may act as a prodrug, enhancing membrane permeability compared to carboxylic acid derivatives like those in Table 1 .
Research Findings and Limitations
- Crystallographic Analysis : The SHELX software suite, widely used for small-molecule refinement, could resolve the compound’s stereochemistry and confirm the 1,1-dioxide configuration .
- Data Gaps: No peer-reviewed studies specifically addressing this compound’s pharmacokinetics or toxicity were identified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
